![molecular formula C25H28N4O3 B2990408 6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one CAS No. 300556-94-9](/img/structure/B2990408.png)
6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of this exact compound, there are methods available for the synthesis of similar structures. For instance, a general method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, a related structure, involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. Its molecular weight is 376.459 . Other properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Applications De Recherche Scientifique
Synthesis and Antihistaminic Agents
- Researchers have synthesized a series of benzimidazoles, including compounds similar to the one , to explore their H1-antihistaminic activity. These compounds have shown significant antihistaminic activity, both in vitro and in vivo. A specific compound in this series was found to be notably more potent than chlorpheniramine maleate in H1-antihistaminic activity and was considered for clinical evaluation (Iemura et al., 1986).
ORL1-Selective Antagonists
- A novel pharmacophore for potent and selective ORL1 antagonist activity was discovered, leading to the development of a highly potent, orally available, and brain penetrable ORL1 antagonist. This compound, related to the chemical structure of interest, displayed significant potential in neurological applications (Okamoto et al., 2008).
Antineoplastic and Antifilarial Agents
- A series of methyl and ethyl benzimidazole-2-carbamates, related to the compound of interest, were synthesized and evaluated for their potential as antineoplastic and antifilarial agents. Some of these compounds showed significant in vivo antifilarial activity against various worms and also demonstrated growth inhibition in cancer cell lines, suggesting their use in cancer treatment (Ram et al., 1992).
Antiproliferative Activity Against Cancer Cell Lines
- New derivatives similar to the compound were synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. Among the series, specific compounds showed good activity on all cell lines except one, indicating potential as anticancer agents (Mallesha et al., 2012).
Biological Activity of Mannich Bases
- Mannich bases containing the benzimidazole structure were synthesized and pharmacologically screened. One such compound showed low toxicity and potential as a stimulant of the central and peripheral nervous systems, with indications of neuroleptic and tranquilizing activities (Garazd et al., 2002).
Potential Anti-Tumor Agents
- A study focused on synthesizing new heterocycles based on the benzimidazole structure and evaluating them as potential anti-tumor agents. The compounds showed promising results against human breast cell and liver carcinoma cell lines, suggesting their utility in cancer treatment (Badrey & Gomha, 2012).
Propriétés
IUPAC Name |
6-ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-4-16-13-17-23(31)19(25-26-20-7-5-6-8-21(20)28(25)3)15-32-24(17)18(22(16)30)14-29-11-9-27(2)10-12-29/h5-8,13,15,30H,4,9-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCCUZWMJVFRNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCN(CC3)C)OC=C(C2=O)C4=NC5=CC=CC=C5N4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

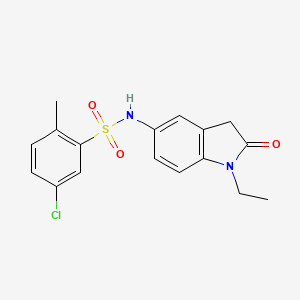
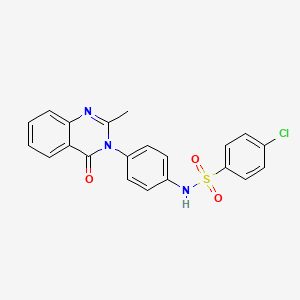
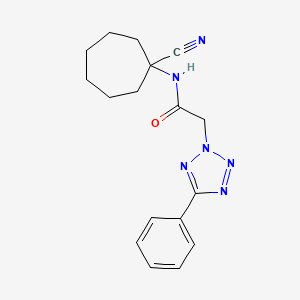
![5-chloro-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2990332.png)

![N,N-Di([1,1'-biphenyl]-4-yl)-4'-bromo-[1,1'-biphenyl]-4-amine](/img/structure/B2990337.png)
![1-(3-chlorophenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2990338.png)
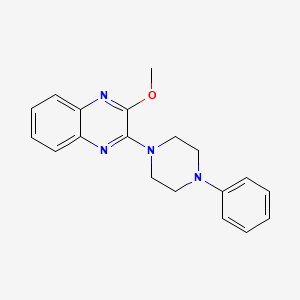
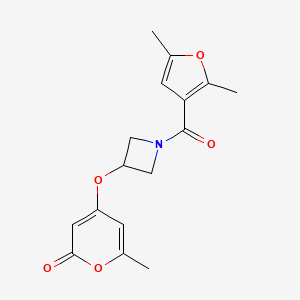
![2-[(3-Chloropropyl)sulfanyl]acetonitrile](/img/structure/B2990341.png)
![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2990343.png)
![2-Benzyl-4-[(2,6-dichlorophenyl)methoxy]quinazoline](/img/structure/B2990346.png)
![(1R,5S)-8-((1-methyl-1H-imidazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2990347.png)
